molecular formula C8H18Cl2N2 B13141424 (R)-7-Azaspiro[3.5]nonan-1-amine 2hcl

(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl

Katalognummer: B13141424
Molekulargewicht: 213.15 g/mol
InChI-Schlüssel: ABUKZLYIFXCDIB-XCUBXKJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-7-Azaspiro[3.5]nonan-1-amine 2HCl is a chemical compound with a unique spirocyclic structure. This compound is characterized by a nitrogen atom incorporated into a spirocyclic nonane ring system, which imparts distinct chemical and biological properties. The compound is often used in various scientific research applications due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Azaspiro[3.5]nonan-1-amine 2HCl typically involves the use of spirocyclic precursors. One common method involves the reaction of methyl 1-bromocyclohexanecarboxylate with N’-arylmethylidene benzohydrazides in the presence of zinc to form the spirocyclic intermediate. This intermediate undergoes intramolecular cyclization to yield the desired product .

Industrial Production Methods

Industrial production of ®-7-Azaspiro[3.5]nonan-1-amine 2HCl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

®-7-Azaspiro[3.5]nonan-1-amine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

®-7-Azaspiro[3.5]nonan-1-amine 2HCl has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-7-Azaspiro[3.5]nonan-1-amine 2HCl involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Spiro[3.5]nonan-7-one
  • N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides

Uniqueness

®-7-Azaspiro[3.5]nonan-1-amine 2HCl is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct reactivity and biological properties compared to other similar compounds .

Eigenschaften

Molekularformel

C8H18Cl2N2

Molekulargewicht

213.15 g/mol

IUPAC-Name

(3R)-7-azaspiro[3.5]nonan-3-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-7-1-2-8(7)3-5-10-6-4-8;;/h7,10H,1-6,9H2;2*1H/t7-;;/m1../s1

InChI-Schlüssel

ABUKZLYIFXCDIB-XCUBXKJBSA-N

Isomerische SMILES

C1CC2([C@@H]1N)CCNCC2.Cl.Cl

Kanonische SMILES

C1CC2(C1N)CCNCC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.